An In-Depth Technical Guide to 5-(3-Azidopropyl)uridine: Structure, Synthesis, and Application in Bioconjugation
An In-Depth Technical Guide to 5-(3-Azidopropyl)uridine: Structure, Synthesis, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Azidopropyl)uridine is a chemically modified nucleoside that serves as a critical tool in modern biochemical and molecular biology research. Its unique chemical structure, featuring a terminal azide (B81097) group, enables its use in powerful bioconjugation techniques, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This guide provides a comprehensive overview of the chemical structure, synthesis, and applications of 5-(3-Azidopropyl)uridine, with a focus on its utility in labeling and tracking nucleic acids. Detailed experimental protocols and structured data are presented to facilitate its adoption in various research and development settings.
Chemical Structure and Properties
5-(3-Azidopropyl)uridine is a derivative of the naturally occurring ribonucleoside, uridine. The key modification is the attachment of a 3-azidopropyl group to the C5 position of the uracil (B121893) base. This modification is crucial as the terminal azide (N₃) group is a bioorthogonal chemical handle, meaning it is inert to most biological molecules and processes, but can be specifically reacted with a complementary alkyne-containing molecule.
Structural Information
Below is a summary of the key structural identifiers for 5-(3-Azidopropyl)uridine.
| Identifier | Value |
| Molecular Formula | C₁₂H₁₇N₅O₆[1] |
| Molecular Weight | 327.29 g/mol |
| SMILES | OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1[1] |
| CAS Number | 1354419-08-1[1] |
Synthesis of 5-(3-Azidopropyl)uridine
The synthesis of 5-(3-Azidopropyl)uridine is typically achieved through a multi-step process starting from the readily available precursor, 5-iodouridine (B31010). The general synthetic strategy involves a Sonogashira cross-coupling reaction to introduce an alkyne functionality, which is subsequently converted to the desired azide.
Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of 5-(3-Azidopropyl)uridine.
Step 1: Sonogashira Coupling of 5-Iodouridine with Propargyl Alcohol
This step introduces a 3-hydroxyprop-1-yn-1-yl group at the C5 position of the uridine.
-
Reagents:
-
5-Iodouridine
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add 5-iodouridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add triethylamine (7.0 eq) followed by the dropwise addition of propargyl alcohol (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 5-(3-hydroxyprop-1-yn-1-yl)uridine.
-
Step 2: Conversion of the Hydroxyl Group to an Azide
This step converts the intermediate alcohol to the final azide product.
-
Reagents:
-
5-(3-hydroxyprop-1-yn-1-yl)uridine
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 5-(3-hydroxyprop-1-yn-1-yl)uridine (1.0 eq) in anhydrous DMF.
-
Add DBU (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add DPPA (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-(3-azidoprop-1-yn-1-yl)uridine.
-
Step 3: Reduction of the Alkyne to an Alkane
This final step reduces the triple bond to a single bond to yield the desired product.
-
Reagents:
-
5-(3-azidoprop-1-yn-1-yl)uridine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 5-(3-azidoprop-1-yn-1-yl)uridine in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain 5-(3-Azidopropyl)uridine.
-
Applications in Research and Development
5-(3-Azidopropyl)uridine is primarily used as a chemical reporter for labeling newly synthesized nucleic acids. Once incorporated into DNA or RNA, the azide group can be selectively tagged with a variety of molecules, such as fluorophores or affinity tags, using click chemistry.
Experimental Workflow: DNA Replication Analysis via Click Chemistry
This workflow outlines the general procedure for labeling and detecting replicating DNA in cultured cells using 5-(3-Azidopropyl)uridine.
Caption: Workflow for labeling and detecting DNA replication.
Detailed Protocol: Click Chemistry Labeling of Nascent DNA
This protocol provides a more detailed methodology for the click chemistry step in the workflow above.
-
Reagents:
-
Cells previously incubated with 5-(3-Azidopropyl)uridine, fixed, and permeabilized.
-
Alkyne-modified fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS)
-
-
Procedure:
-
Prepare a fresh "click" reaction cocktail by mixing CuSO₄ and sodium ascorbate in TBS.
-
Add the alkyne-fluorophore to the cocktail.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature in the dark.
-
Wash the cells three times with TBS containing 0.5% Tween-20.
-
Proceed with counterstaining (e.g., with DAPI for nuclear visualization) and imaging.
-
Signaling Pathways and Logical Relationships
While 5-(3-Azidopropyl)uridine itself does not directly modulate specific signaling pathways, its application allows for the elucidation of cellular processes related to DNA and RNA metabolism. For example, it can be used to study the effects of various stimuli or drugs on cell proliferation and transcription.
Caption: Logical flow of using the compound to study signaling.
Conclusion
5-(3-Azidopropyl)uridine is a versatile and powerful tool for researchers in the life sciences. Its straightforward synthesis and bioorthogonal reactivity make it an ideal probe for studying nucleic acid dynamics in a variety of biological contexts. The detailed protocols and structured information provided in this guide are intended to support its effective implementation in the laboratory, ultimately enabling deeper insights into the complex processes of DNA replication and transcription.
